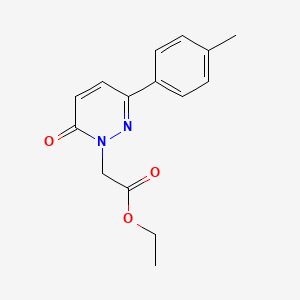

Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El acetato de etilo (3-(4-metilfenil)-6-oxo-1(6H)-piridazinil) es un compuesto orgánico que pertenece a la clase de derivados de piridazinona. Este compuesto se caracteriza por su estructura única, que incluye un anillo de piridazinona sustituido con un grupo acetato de etilo y un grupo 4-metilfenil.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del acetato de etilo (3-(4-metilfenil)-6-oxo-1(6H)-piridazinil) generalmente implica la condensación de 4-metilfenilhidrazina con acetoacetato de etilo, seguida de reacciones de ciclación y esterificación. Las condiciones de reacción a menudo incluyen el uso de catalizadores ácidos o básicos para facilitar el proceso de ciclación. El producto final se obtiene mediante técnicas de purificación como la recristalización o la cromatografía.

Métodos de producción industrial

En un entorno industrial, la producción de acetato de etilo (3-(4-metilfenil)-6-oxo-1(6H)-piridazinil) puede implicar procesos a gran escala por lotes o de flujo continuo. El uso de reactores automatizados y sistemas avanzados de purificación garantiza un alto rendimiento y pureza del compuesto. La optimización de los parámetros de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para una producción eficiente.

Análisis De Reacciones Químicas

Tipos de reacciones

El acetato de etilo (3-(4-metilfenil)-6-oxo-1(6H)-piridazinil) experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados de piridazinona con diferentes estados de oxidación.

Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un grupo alcohol, lo que lleva a la formación de derivados hidroxilo.

Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, introduciendo diferentes sustituyentes en el anillo fenilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se utilizan normalmente agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄).

Sustitución: Las reacciones de sustitución electrófila a menudo requieren catalizadores como cloruro de aluminio (AlCl₃) o cloruro de hierro (III) (FeCl₃).

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de piridazinona sustituidos, derivados hidroxilo y otros compuestos funcionalizados, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Química: El compuesto sirve como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.

Biología: Presenta actividades biológicas como antimicrobiana, antiinflamatoria y anticancerígena, lo que lo convierte en un candidato para el desarrollo de fármacos.

Medicina: La investigación ha demostrado su potencial como agente terapéutico para el tratamiento de diversas enfermedades, incluidas las infecciones bacterianas y las afecciones inflamatorias.

Industria: El compuesto se utiliza en el desarrollo de agroquímicos y como intermedio en la síntesis de otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción del acetato de etilo (3-(4-metilfenil)-6-oxo-1(6H)-piridazinil) implica su interacción con dianas moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a la modulación de los procesos biológicos. Por ejemplo, su actividad antiinflamatoria puede atribuirse a la inhibición de las enzimas ciclooxigenasa (COX), lo que reduce la producción de mediadores proinflamatorios.

Comparación Con Compuestos Similares

Compuestos similares

- Acetato de etilo (3-(4-clorofenil)-6-oxo-1(6H)-piridazinil)

- Acetato de etilo (3-(4-nitrofenil)-6-oxo-1(6H)-piridazinil)

- Acetato de etilo (3-(4-metoxifenil)-6-oxo-1(6H)-piridazinil)

Singularidad

El acetato de etilo (3-(4-metilfenil)-6-oxo-1(6H)-piridazinil) es único debido a la presencia del grupo 4-metilfenil, que imparte propiedades estéricas y electrónicas específicas. Estas propiedades influyen en la reactividad y la actividad biológica del compuesto, lo que lo distingue de otros derivados de piridazinona similares.

Actividad Biológica

Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate, a compound with the CAS No. 58112-52-0, is a pyridazinone derivative that has garnered interest for its potential biological activities. This article explores its synthesis, chemical properties, and biological activity, including its mechanisms of action and therapeutic applications.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H16N2O3 |

| Molecular Weight | 272.30 g/mol |

| IUPAC Name | Ethyl 2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetate |

| InChI Key | CKVHJJWMNSGPNV-UHFFFAOYSA-N |

| LogP | 1.78180 |

Synthesis

The synthesis of this compound typically involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and esterification reactions. Acidic or basic catalysts are often employed to facilitate these reactions, leading to the formation of the pyridazinone ring structure. Purification techniques such as recrystallization or chromatography are used to obtain the final product in high purity.

This compound exhibits various biological activities, primarily attributed to its ability to interact with specific molecular targets:

- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition leads to a reduction in pro-inflammatory mediators.

- Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against various pathogens, although specific data on its efficacy against particular strains is limited .

Case Studies and Research Findings

Research exploring the biological activity of similar pyridazinone derivatives indicates potential therapeutic applications:

- Antimicrobial Studies : A study highlighted that derivatives of pyridazinones showed significant antimicrobial activity against Staphylococcus aureus and Bacillus subtilis, suggesting that this compound could exhibit similar properties .

- Cytotoxicity Tests : In vitro assays have demonstrated that certain pyridazinone derivatives can induce cytotoxic effects in cancer cell lines, indicating their potential as anticancer agents.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

This compound can be compared with other pyridazinone derivatives:

| Compound Name | Biological Activity |

|---|---|

| Ethyl (3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate | Moderate anti-inflammatory |

| Ethyl (3-(4-nitrophenyl)-6-oxo-1(6H)-pyridazinyl)acetate | Antimicrobial |

| Ethyl (3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)acetate | Anticancer potential |

Propiedades

Número CAS |

58112-52-0 |

|---|---|

Fórmula molecular |

C15H16N2O3 |

Peso molecular |

272.30 g/mol |

Nombre IUPAC |

ethyl 2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetate |

InChI |

InChI=1S/C15H16N2O3/c1-3-20-15(19)10-17-14(18)9-8-13(16-17)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3 |

Clave InChI |

CKVHJJWMNSGPNV-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.